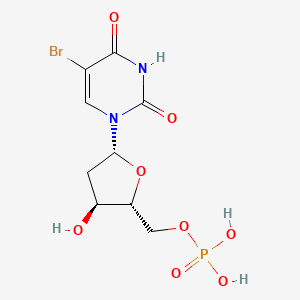

5-Bromo-2'-deoxyuridine-5'-monophosphate

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLHVDBXXZVYJT-RRKCRQDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00985242 | |

| Record name | 5-Bromo-1-(2-deoxy-5-O-phosphonopentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6666-38-2, 51432-32-7 | |

| Record name | 5-Bromo-dUMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6666-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodeoxyuridylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006666382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2'-deoxyuridine 5'-(dihydrogen phosphate) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Bromo-1-(2-deoxy-5-O-phosphonopentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2'-deoxyuridine 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Pathways and Molecular Mechanisms of 5 Bromo 2 Deoxyuridine 5 Monophosphate

Cellular Uptake and Metabolic Activation to 5-Bromo-2'-deoxyuridine-5'-monophosphate

5-Bromo-2'-deoxyuridine (BrdU), a synthetic analogue of the natural nucleoside thymidine (B127349), is readily taken up by cells. lumiprobe.combiotium.comwikipedia.org Once inside the cell, BrdU undergoes metabolic activation through a series of phosphorylation steps, mirroring the salvage pathway for thymidine. The initial and rate-limiting step in this activation cascade is the conversion of BrdU to this compound (BrdUMP). This reaction is catalyzed by nucleoside kinases, such as thymidine kinase. mdpi.com These enzymes transfer a phosphate (B84403) group from a donor, typically adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of the deoxyribose sugar of BrdU.

The efficiency of this phosphorylation can vary between different types of kinases. For example, studies with various nucleoside analogues have shown that enzymes like Drosophila melanogaster deoxynucleoside kinase and Bacillus subtilis deoxycytidine kinase can phosphorylate a wide range of modified nucleosides with varying efficiencies, often achieving high conversion yields. mdpi.com The formation of BrdUMP is a critical prerequisite for its subsequent effects within the cell, as it is the precursor for the di- and triphosphate forms required for interaction with DNA synthesis machinery.

Competition with Endogenous Deoxynucleotides for DNA Incorporation

Following its synthesis, BrdUMP is further phosphorylated to 5-Bromo-2'-deoxyuridine-5'-diphosphate (BrdUDP) and subsequently to 5-Bromo-2'-deoxyuridine-5'-triphosphate (BrdUTP). It is in this triphosphate form that the compound directly competes with the endogenous deoxynucleotide, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized DNA strands by DNA polymerases. nih.govresearchgate.netexcedr.com The structural similarity between BrdUTP and dTTP allows the former to be recognized by the active site of DNA polymerases. wikipedia.org

The level of incorporation of bromouracil into DNA is influenced by the relative concentrations of BrdUTP and dTTP within the cell's deoxynucleotide pool. researchgate.net A higher concentration of BrdUTP increases the probability of its incorporation in place of dTTP. researchgate.net Interestingly, some DNA polymerases exhibit a preference for the analogue. For instance, eukaryotic DNA polymerase gamma has been shown to preferentially utilize BrdUTP and its iodinated counterpart, iododeoxyuridine triphosphate, over the natural TTP in vitro. nih.gov

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of dTMP, catalyzing the methylation of deoxyuridine monophosphate (dUMP). nih.govresearchgate.net this compound can interact with thymidylate synthase, but not as a substrate for methylation. Instead, TS has been shown to catalyze the dehalogenation of BrdUMP, converting it to the natural substrate, dUMP. nih.gov This reaction is notable because it does not require the typical folate cofactors and involves the stoichiometric consumption of two equivalents of a thiol. nih.gov

During this dehalogenation process, a minor byproduct can also be formed, which has been identified as a 5-alkylthio derivative resulting from the displacement of the bromide ion by a thiolate. nih.gov The interaction of analogues with thymidylate synthase is a key area of research in the development of anticancer drugs. For example, the fluorinated analogue, 5-fluorodeoxyuridine monophosphate (FdUMP), is a potent inhibitor of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking dTMP synthesis. researchgate.netnih.gov

The ultimate substrate for DNA polymerases is the triphosphate form, BrdUTP. The efficiency of its incorporation depends on the specific DNA polymerase and the context of the DNA template. Kinetic studies of nucleotide incorporation provide quantitative measures of a polymerase's ability to utilize a particular nucleotide. The steady-state kinetic parameters, Km (the concentration of substrate at which the reaction rate is half of Vmax) and kcat (the turnover number), are used to determine the catalytic efficiency (kcat/Km) of a polymerase for a given nucleotide. nih.govnih.gov

For mammalian DNA polymerase delta, the Km for dNTPs is in the micromolar range, and the rate of polymerization (kpol) can be significantly high, demonstrating efficient nucleotide incorporation. nih.gov While specific kinetic data for BrdUTP incorporation by all polymerases are not exhaustively detailed in all studies, it is established that BrdUTP can effectively substitute for dTTP. For example, Bst DNA polymerase has been used to incorporate BrdUTP into DNA fragments. researchgate.net The ability of various DNA polymerases to accept BrdUTP as a substrate is fundamental to its use as a marker for DNA synthesis and to its mutagenic properties. biotium.com

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation by Fetal Calf Thymus DNA Polymerase δ This table presents kinetic data for the incorporation of deoxynucleoside triphosphates (dNTPs) by DNA polymerase δ, illustrating the enzyme's efficiency. The data is based on general dNTP incorporation as a model for how analogues like BrdUTP might be processed.

| Parameter | Value (in the presence of PCNA) | Value (in the absence of PCNA) |

|---|---|---|

| kcat (min-1) | 0.36 | 0.30 |

| Km for dNTP (μM) | 0.067 | 1.2 |

| kpol (min-1) | 1260 | 400 |

Data sourced from a study on the kinetics of nucleotide incorporation by fetal calf thymus DNA polymerase δ. nih.gov

Mechanisms of this compound Incorporation into Deoxyribonucleic Acid During S-Phase

The incorporation of 5-Bromo-2'-deoxyuridine into DNA is intrinsically linked to the process of DNA replication, which occurs during the S-phase (synthesis phase) of the cell cycle. wikipedia.orgnih.gov During this phase, the cell duplicates its entire genome, a process catalyzed by a suite of DNA polymerases. mdpi.com As previously noted, BrdU is metabolically converted to BrdUTP, which then serves as a substrate for these polymerases.

The mechanism of incorporation involves the recognition of BrdUTP by the DNA polymerase active site when a deoxyadenosine (B7792050) (dA) residue is present on the template strand. Due to its structural analogy to dTTP, BrdUTP forms a Watson-Crick base pair with adenine (B156593). excedr.com The polymerase then catalyzes the formation of a phosphodiester bond, linking the 5'-phosphate of the incoming BrdUTP to the 3'-hydroxyl group of the growing DNA strand and releasing pyrophosphate. excedr.com This process permanently integrates the 5-bromouracil (B15302) base into the newly synthesized DNA. nih.gov

Molecular Consequences of this compound Integration into DNA

The substitution of thymine (B56734) with 5-bromouracil (5-BrU) in the DNA double helix has significant molecular consequences. While the initial incorporation opposite adenine does not grossly distort the DNA structure, the presence of the bromine atom in place of the methyl group of thymine alters the electronic properties of the base. wikipedia.orgnih.gov This alteration is the root cause of the mutagenic effects associated with BrdU. wikipedia.orgnih.gov The incorporation of BrdU can also trigger cellular DNA damage responses, leading to the activation of checkpoint kinases like Chk1 and Chk2, and can induce a phenotype resembling cellular senescence in some cell types. nih.gov

The primary mechanism by which 5-bromouracil induces mutations is through a phenomenon known as tautomerism. wikipedia.orgnih.gov 5-BrU can exist in two tautomeric forms: the common keto form and the rarer enol form. The bromine atom, being more electronegative than the methyl group of thymine, increases the propensity of the base to shift into the enol tautomer. nih.gov

In its normal keto form, 5-BrU pairs with adenine, just like thymine. However, in its enol form, 5-BrU preferentially pairs with guanine (B1146940) (G). wikipedia.orgnih.gov This mispairing can lead to a transition mutation. For example, if BrdUTP is incorporated opposite an adenine on the template strand and then, in a subsequent round of replication, the incorporated 5-BrU (now part of the template) is in its enol form, it will direct the incorporation of a deoxyguanosine triphosphate (dGTP) into the new strand. In the following replication cycle, this guanine will correctly pair with cytosine, completing an A-T to G-C transition mutation. wikipedia.orgnih.gov

Conversely, BrdUTP in its enol form can be misincorporated opposite a guanine on the template strand. nih.gov Subsequent replication of this site, where 5-BrU is now paired with guanine, can lead to the 5-BrU (in its keto form) pairing with adenine, resulting in a G-C to A-T transition. wikipedia.orgnih.gov The fidelity of DNA polymerases is challenged by the presence of 5-BrU in the template. Even with proofreading 3' to 5' exonuclease activity, which can remove some misincorporated bases, the frequency of mutations is significantly increased. nih.govneb.com Studies with T4 DNA polymerase have shown that the insertion of bromouracil opposite a template guanine occurs at a measurable frequency, and while proofreading reduces this error, it does not eliminate it. nih.gov

Table 2: Misincorporation of Bromouracil opposite Template Guanine by T4 DNA Polymerase This table quantifies the error rate of T4 DNA polymerase when encountering a guanine on the template strand in the presence of BrdUTP.

| Parameter | Value |

|---|---|

| Insertion of Bromouracil opposite Guanine (competing with Cytosine) | 1.1 ± 0.14% |

| Misincorporation Ratio (inc(B)/inc(C)) after Proofreading | 0.16 ± 0.02% |

| Proofreading Efficiency for B•G mispairs | 75-85% |

Data from in vitro studies with purified T4 DNA polymerase. nih.gov

Influence on Deoxyribonucleic Acid Repair Pathways

The incorporation of 5-Bromo-2'-deoxyuridine (BrdU) into DNA in place of thymidine can significantly influence DNA repair pathways. This substitution is known to sensitize cells to radiation, a phenomenon linked to the altered chemical properties of the DNA. nih.gov The bromine atom at the C5 position of the uracil (B121893) ring makes the DNA more susceptible to damage upon exposure to UV light and ionizing radiation. nih.gov

Several studies have indicated that the presence of BrdU in DNA can lead to an increase in sister-chromatid exchanges and double-strand breaks. nih.gov The uracil-5-yl radical, a reactive species formed upon irradiation of BrdU-containing DNA, is a key intermediate in the formation of these lesions. oup.com This radical can abstract a hydrogen atom from the adjacent deoxyribose moiety, leading to strand cleavage. acs.org

Modulation of Gene Silencing Mechanisms via DNA Methylation

5-Bromo-2'-deoxyuridine can influence gene silencing, a process often mediated by DNA methylation. DNA methylation, the addition of a methyl group to the cytosine base, is a crucial epigenetic modification involved in the regulation of gene expression. nih.gov In many instances, hypermethylation of gene promoter regions is associated with transcriptional silencing. researchgate.net

BrdU has been shown to release gene silencing that is caused by DNA methylation. wikipedia.org The precise mechanism by which BrdU interferes with methylation-dependent gene silencing is multifaceted. It is hypothesized that the incorporation of BrdU can alter the local DNA structure, potentially affecting the binding of proteins involved in maintaining methylation patterns and chromatin structure, such as Methyl-CpG-Binding Domain (MBD) proteins. escholarship.org These proteins are known to recruit histone deacetylase complexes, leading to chromatin compaction and gene silencing. escholarship.org

Furthermore, transformed cells can spontaneously silence genes through de novo methylation. nih.gov The incorporation of analogs like BrdU could disrupt the fidelity of this process. The cellular machinery that maintains methylation patterns during DNA replication might not efficiently recognize and methylate the cytosines in the vicinity of the incorporated BrdU, leading to a passive demethylation and potential reactivation of silenced genes. This interference with the epigenetic landscape highlights a significant biochemical consequence of BrdU incorporation beyond its role as a simple marker for DNA synthesis.

Photophysical and Photochemical Properties of 5-Bromouracil-Containing Nucleic Acids

The substitution of thymine with 5-bromouracil (5-BrU) in nucleic acids imparts distinct photophysical and photochemical properties, rendering the DNA more sensitive to ultraviolet (UV) radiation. royalsocietypublishing.org This increased photosensitivity is central to its application as a radiosensitizer. nih.gov

Photoexcitation Dynamics and Relaxation Pathways

Upon absorption of UV light, 5-bromouracil is excited to a bright ππ* state. royalsocietypublishing.orgnih.gov Following this initial excitation, the molecule can undergo several relaxation pathways. royalsocietypublishing.org Theoretical and experimental studies have elucidated these complex dynamics.

One major relaxation pathway involves a rapid decay back to the electronic ground state (S0). chemrxiv.orgrsc.org This internal conversion is facilitated by conical intersections, which are points of degeneracy between electronic states, allowing for efficient non-radiative relaxation. royalsocietypublishing.orgnih.gov Another potential pathway is intersystem crossing (ISC) to the triplet manifold. royalsocietypublishing.orgnih.gov

| Pathway | Description | Key Intermediates/States | Outcome |

|---|---|---|---|

| Internal Conversion | Non-radiative decay from the excited singlet state back to the ground state. | 1ππ* state, S0 ground state, Conical Intersections | Regeneration of ground state 5-BrU |

| Intersystem Crossing (ISC) | Transition from the excited singlet state to the triplet state manifold. | 1nOπ* and 3ππ* states | Formation of triplet state 5-BrU, which can also lead to photodissociation |

| Photodissociation | Cleavage of the C-Br bond. | 1πσ* state, Uracilyl radical, Bromine atom | Formation of reactive radical species, leading to DNA damage |

Dissociative Electron Attachment Mechanisms

Low-energy electrons, which are abundantly produced during radiolysis, can interact with 5-bromouracil in DNA through a process called dissociative electron attachment (DEA). nih.gov In this process, a low-energy electron is captured by the 5-BrU molecule, forming a transient negative ion (TNI). nih.govrsc.org This TNI is unstable and can subsequently dissociate, leading to the cleavage of the C-Br bond and the formation of a bromide ion (Br-) and a reactive uracilyl radical. rsc.orgfree.fr

The DEA process is resonant, meaning it occurs most efficiently at specific electron energies. aip.org Studies on gas-phase 5-bromouracil have identified several resonance energies at which different anionic fragments are produced, indicating multiple competing dissociation channels. aip.org The formation of the uracil-yl radical via DEA is a key step in the mechanism of radiosensitization by 5-BrU, as this radical can induce further damage to the DNA, such as strand breaks. nih.govfree.fr The cross-section for the production of Br- via DEA at near 0 eV incident electron energy is significant, highlighting the efficiency of this damage pathway. aip.org

Sequence-Selective Photoreactions and Strand Break Formation

The photochemical reactions of 5-bromouracil-containing DNA are highly dependent on the local nucleotide sequence. acs.orgacs.org Specific sequences can enhance the photoreactivity of 5-BrU, leading to the formation of "hot-spots" for DNA damage. oup.com For instance, sequences such as 5'-GAABrUBrU-3' have been identified as being particularly susceptible to photoreaction upon UV irradiation. oup.com

In these specific sequences, it is proposed that upon photoexcitation, an electron transfer occurs from a nearby guanine base, which has the lowest oxidation potential among the DNA bases, to the 5-BrU. oup.comnih.gov This results in the formation of a guanine radical cation and a 5-BrU anion radical. The latter rapidly dissociates to form a bromide ion and a uracil-5-yl radical. oup.com This highly reactive uracil-5-yl radical can then abstract a hydrogen atom from the C1' position of an adjacent deoxyribose sugar, initiating a cascade of reactions that ultimately leads to a single-strand break in the DNA backbone. oup.comnih.gov This process often results in the formation of a 2-deoxyribonolactone residue at the site of the sugar damage. acs.orgnih.gov The incorporation of 5-BrU can also lead to the formation of double-strand breaks through single photochemical events, which are particularly lethal to cells. nih.gov

Impact on Cellular Signaling and Differentiation Pathways

The incorporation of 5-Bromo-2'-deoxyuridine into cellular DNA extends beyond its utility as a proliferation marker, exerting tangible effects on fundamental cellular processes such as signaling and differentiation. sigmaaldrich.com While widely used to label dividing cells for fate-tracing studies, its presence in the genome is not entirely benign and can influence the very pathways being investigated. nih.govnih.gov

BrdU has been observed to stimulate cellular differentiation and maturation in certain cell lines, such as leukemia cells. sigmaaldrich.com Conversely, it can also inhibit differentiation in other contexts, for instance, in friend erythroleukemia cells. sigmaaldrich.com This suggests that the impact of BrdU on differentiation is context-dependent and likely involves the modulation of specific gene expression programs that govern cell fate decisions.

Advanced Methodologies for Detection and Analysis of 5 Bromo 2 Deoxyuridine 5 Monophosphate Incorporation

Immunodetection Techniques for DNA-Incorporated 5-Bromo-2'-deoxyuridine-5'-monophosphate

Immunodetection techniques are the most common methods for identifying cells that have incorporated BrdU. These methods rely on the use of specific monoclonal antibodies that recognize and bind to the BrdU molecule within the DNA. pubcompare.ai A critical step in these procedures is DNA denaturation, which unwinds the double helix to expose the incorporated BrdU, making it accessible to the antibody. bio-rad-antibodies.comcellsignal.com This is often achieved through treatment with acid or heat. bio-rad-antibodies.combio-protocol.org

Antibody-Based Staining Methodologies

Antibody-based staining is a versatile technique that can be applied to various sample types, including cultured cells and tissue sections. emory.edu The fundamental principle involves incubating the sample with a primary antibody specific to BrdU, followed by a secondary antibody conjugated to a detection molecule, such as an enzyme or a fluorophore. emory.eduyoutube.com

Commonly used methods for DNA denaturation to allow antibody access include treatment with hydrochloric acid (HCl) or DNase I. creative-diagnostics.comnih.gov Some protocols suggest that heat-induced epitope retrieval can also be effective. abcam.com The choice of denaturation method can be critical as harsh treatments may affect cellular morphology or the integrity of other antigens for co-staining. bio-rad-antibodies.comnovusbio.com For instance, acid treatment can destroy most cellular antigens. novusbio.com To mitigate this, some methods propose fixation in cold methanol followed by a mild sodium hydroxide treatment to preserve cellular structures and other markers. novusbio.com

Co-staining with other cellular markers is a common practice to identify the phenotype of proliferating cells. abcam.com For example, BrdU can be co-stained with markers for specific cell types, such as NeuN for mature neurons or doublecortin for immature neurons, to study neurogenesis. creative-diagnostics.com

Flow Cytometry Applications for Cell Cycle Analysis

Flow cytometry offers a high-throughput method for quantifying BrdU incorporation at the single-cell level, making it ideal for detailed cell cycle analysis. bio-rad-antibodies.combdbiosciences.com In this application, cells are labeled with BrdU and then stained with a fluorescently-labeled anti-BrdU antibody. bdbiosciences.com Simultaneously, a DNA dye such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD) is used to measure the total DNA content of each cell. bio-protocol.orgbdbiosciences.com

This dual-labeling strategy allows for the clear distinction of cell populations in different phases of the cell cycle: G0/G1, S, and G2/M. bdbiosciences.comnationwidechildrens.org Cells in the S phase will be positive for BrdU staining, while their DNA content will be intermediate between G1 (2n) and G2/M (4n) phases. qmul.ac.uk This technique enables the precise determination of the percentage of cells actively synthesizing DNA. qmul.ac.uk By performing a BrdU pulse-chase experiment, where cells are labeled for a short period and then analyzed at various time points, the kinetics of cell cycle progression can be monitored. bdbiosciences.comqmul.ac.uk

Fluorescence Microscopy Approaches for Cellular Localization

Fluorescence microscopy provides a powerful means to visualize the subcellular localization of BrdU incorporation. thermofisher.comnih.gov This technique allows researchers to observe the spatial distribution of DNA synthesis within individual cells and in the context of tissues. researchgate.net The general protocol involves labeling cells or tissues with BrdU, followed by fixation, permeabilization, DNA denaturation, and incubation with a primary anti-BrdU antibody. thermofisher.com A secondary antibody conjugated to a fluorophore is then used for detection. thermofisher.com

This approach is particularly valuable for studying the dynamics of DNA replication and repair. For example, it has been used to localize newly synthesized viral genomes within the nucleus of infected cells. nih.govnih.gov By optimizing BrdU pulse times, researchers can distinguish between host and viral DNA synthesis. nih.gov Confocal microscopy can provide high-resolution images, allowing for detailed analysis of the spatial patterns of BrdU incorporation within nuclear structures. nih.gov

Immunohistochemical Analysis in Tissue Samples

Immunohistochemistry (IHC) is widely used to detect BrdU-labeled cells within the architectural context of tissue sections. bdbiosciences.comcreative-bioarray.com This method is crucial for in vivo studies of cell proliferation, tissue regeneration, and cancer biology. creative-diagnostics.com The procedure for IHC staining of BrdU is similar to other immunodetection methods, involving fixation, sectioning, antigen retrieval (DNA denaturation), and antibody-based detection. abcam.com Both frozen and paraffin-embedded tissue sections can be used. bdbiosciences.com

A common detection system involves a biotinylated anti-BrdU antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of BrdU incorporation. emory.eduyoutube.combdbiosciences.com This allows for visualization with a standard light microscope. youtube.com Two-color immunostaining protocols have been developed to simultaneously detect BrdU and another protein antigen, providing more comprehensive information about the proliferating cells. bdbiosciences.comcreative-bioarray.com

Enzyme-Linked Immunosorbent Assay (ELISA) Formats for Quantitative Determination

The Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative and high-throughput method for measuring BrdU incorporation. sigmaaldrich.com This colorimetric or chemiluminescent assay is particularly useful for screening the effects of various compounds on cell proliferation. sigmaaldrich.comabcam.com In a typical BrdU ELISA, cells are cultured in a microtiter plate and incubated with BrdU. kamiyabiomedical.com After labeling, the cells are fixed, permeabilized, and the DNA is denatured.

An anti-BrdU antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added. cellsignal.comkamiyabiomedical.com The amount of bound antibody is quantified by adding a substrate that produces a colored or luminescent product, which is measured using a microplate reader. abcam.comkamiyabiomedical.com The intensity of the signal is directly proportional to the amount of BrdU incorporated into the DNA, providing a quantitative measure of cell proliferation. cellsignal.com Several commercial kits are available, with sensitivities reported to be as low as 10-40 cells per well. abcam.com A key advantage of this method is its speed and suitability for analyzing a large number of samples simultaneously. kamiyabiomedical.comnih.gov

Nucleic Acid-Based Detection Strategies for this compound

While immunodetection is the predominant method, nucleic acid-based strategies offer alternative approaches for the detection and isolation of BrdU-containing DNA. nih.gov These methods leverage the presence of the halogenated nucleotide to separate newly synthesized nucleic acids from the pre-existing pool. nih.gov

One such methodology involves the immunoprecipitation of BrdU-labeled DNA using an anti-BrdU monoclonal antibody attached to solid particles. nih.gov This allows for the selective isolation of DNA that was synthesized during the BrdU labeling period. nih.gov The isolated DNA can then be analyzed by various molecular biology techniques, such as polymerase chain reaction (PCR) or Southern blotting. nih.gov This approach is particularly useful for studying nascent gene transcripts or DNA replication within specific time frames following a particular stimulus. nih.gov Furthermore, DNA synthesized in vitro with BrdUTP can also be detected immunochemically on filters, offering a non-radioactive method for creating labeled probes. nih.gov

Detection of Deoxyribonucleic Acid Strand Breaks Induced by Photolysis (SBIP)

The Strand Breaks Induced by Photolysis (SBIP) technique is a method for detecting the incorporation of halogenated deoxyribonucleosides, such as BrdU, into cellular DNA. nih.govosti.gov This approach relies on the principle that DNA containing incorporated BrdU is sensitized to ultraviolet (UV) light. nih.gov Exposure of these cells to UV radiation induces strand breaks specifically at the sites of BrdU incorporation. nih.govosti.gov

These photolytically generated DNA strand breaks can then be labeled and quantified. nih.gov A key advantage of the SBIP method is that it does not require the harsh DNA denaturation steps (using strong acids or heat) that are necessary for antibody-based BrdU detection. nih.govosti.gov This milder process helps to preserve cellular and nuclear integrity, making it compatible with the simultaneous detection of other cellular markers, such as intracellular or cell surface antigens, through immunocytochemical techniques. nih.govosti.gov The excellent preservation of cell morphology allows for the detailed visualization of distinct DNA replication points within the nucleus. osti.gov

Quantitative Polymerase Chain Reaction (qPCR) for DNA Lesions

Quantitative Polymerase Chain Reaction (qPCR) can be employed to quantify DNA lesions and repair following the incorporation of BrdU. This method is particularly useful for studying nucleotide excision repair (NER) pathways. nih.gov After cells are exposed to DNA damaging agents, they are treated with BrdU to label the regions undergoing repair synthesis. nih.gov The underlying assumption is that genomic regions that are more efficiently repaired will incorporate a greater amount of BrdU. nih.gov

To perform the assay, the BrdU-containing repaired DNA is first isolated, often through methods like CsCl gradient centrifugation and immunoprecipitation with an anti-BrdU antibody. nih.gov This isolated DNA then serves as a template for qPCR. The abundance of specific DNA sequences in the BrdU-labeled fraction is directly proportional to the repair rates of those corresponding genomic regions. nih.gov This technique has been successfully used to demonstrate differential repair efficiency in specific gene domains. nih.gov The sensitivity of qPCR has been enhanced by the development of long-range PCR, allowing for the assessment of DNA damage at biologically relevant doses of genotoxic agents. elsevierpure.com

Chromatographic and Spectrometric Characterization of Labeled Nucleic Acids

Chromatographic and spectrometric techniques are powerful analytical tools for the detailed characterization of nucleic acids labeled with 5-Bromo-2'-deoxyuridine. These methods allow for the separation, identification, and quantification of BrdU-containing DNA fragments and adducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide high sensitivity and selectivity for the analysis of BrdU-labeled nucleic acids. uu.nl This technique is instrumental in identifying and quantifying various forms of DNA damage and modifications that arise from the incorporation of BrdU, particularly after exposure to stimuli like UVB irradiation. nih.govnih.gov

For instance, LC-MS/MS has been used to demonstrate the formation of intrastrand cross-links in duplex DNA containing BrdU. nih.gov By analyzing the enzymatic digestion products of irradiated DNA, researchers can identify specific cross-linked dinucleoside monophosphates. nih.gov The quantification capabilities of LC-MS/MS have revealed that the efficiency of cross-link formation is significantly influenced by the neighboring nucleosides in the DNA sequence. nih.gov

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of BrdU in various contexts. sigmaaldrich.comdtic.mil It can be used as a standalone method or integrated with other analytical techniques like mass spectrometry. nih.gov In studies of DNA damage, completely denaturing HPLC (DHPLC) has been shown to be an effective and high-resolution alternative to traditional gel electrophoresis for analyzing photoproducts of BrdU-labeled oligonucleotides. nih.gov

HPLC methods have been developed for the direct analysis of BrdU in environmental samples, such as well water, without extensive sample preparation. dtic.mil These methods typically utilize a C-18 column for separation and a UV detector for quantification, providing a rapid and reproducible means of analysis. dtic.mil

Comparative Methodological Analysis with Alternative Deoxyribonucleic Acid Labeling Reagents

The selection of a DNA labeling reagent is a critical decision in studies of cell proliferation and DNA synthesis, with each method presenting a unique set of advantages and limitations.

Advantages and Limitations Relative to Radioactive Tracers (e.g., [3H]-thymidine)

The traditional "gold standard" for assessing cell proliferation has been the incorporation of tritiated thymidine (B127349) ([3H]-thymidine). nih.gov However, this method has several significant drawbacks that have led to the widespread adoption of non-radioactive alternatives like BrdU. nih.govnih.gov

Advantages of 5-Bromo-2'-deoxyuridine over [3H]-thymidine:

Safety and Handling: BrdU is non-radioactive, which eliminates the logistical challenges, costs, and safety concerns associated with handling and disposing of radioactive materials. nih.govnih.gov

Speed and Efficiency: BrdU detection via immunohistochemical methods is significantly faster than the lengthy process of autoradiography required for [3H]-thymidine, which can take several weeks to months. nih.gov

Compatibility with Other Techniques: BrdU labeling is compatible with various other staining and detection methods, allowing for multiplex analysis of different cellular markers. nih.gov

Limitations of 5-Bromo-2'-deoxyuridine compared to [3H]-thymidine:

Stoichiometry: The intensity of [3H]-thymidine labeling is stoichiometric, providing a more direct measure of DNA synthesis. In contrast, BrdU labeling is not stoichiometric. nih.gov

Toxicity and Perturbation: Both [3H]-thymidine and BrdU can be toxic to cells and may affect cell division, function, and fate. nih.gov [3H]-thymidine, in particular, has been shown to induce cell-cycle arrest, apoptosis, and dose-dependent inhibition of DNA synthesis, raising concerns about its impact on the very processes it is intended to measure. researchgate.net BrdU incorporation has also been linked to potential DNA damage. sigmaaldrich.com

DNA Denaturation Requirement: A major drawback of BrdU detection is the need for harsh DNA denaturation to allow antibody access to the incorporated BrdU. nih.govmdpi.com This can damage cellular structures and limit the compatibility with other molecular assays. nih.gov

| Feature | 5-Bromo-2'-deoxyuridine (BrdU) | [3H]-thymidine |

|---|---|---|

| Detection Method | Immunohistochemistry, ELISA, Flow Cytometry | Autoradiography, Scintillation Counting |

| Safety | Non-radioactive | Radioactive |

| Speed of Detection | Rapid | Slow (weeks to months) |

| Stoichiometry | No | Yes |

| DNA Denaturation | Required | Not Required |

| Potential Toxicity | Yes | Yes, can inhibit DNA synthesis |

Comparison with 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-Ethynyl-2'-deoxycytidine (EdC) in DNA Synthesis Assays

The use of thymidine analogs to measure DNA synthesis is a cornerstone of cell proliferation research. For decades, 5-Bromo-2'-deoxyuridine (BrdU) has been the primary tool for this purpose, with its incorporation into newly synthesized DNA detected by specific antibodies. nih.gov However, newer analogs, such as 5-Ethynyl-2'-deoxyuridine (EdU) and 5-Ethynyl-2'-deoxycytidine (EdC), have emerged, offering alternative methodologies with distinct advantages and disadvantages. royalsocietypublishing.org

The detection of incorporated BrdU is a lengthy process that requires harsh DNA denaturation steps, typically using acid or heat treatment, to allow the anti-BrdU antibody to access the incorporated nucleoside within the DNA helix. nih.govfishersci.com This process can have detrimental effects on sample integrity and is often incompatible with the co-labeling of other cellular targets with antibodies. fishersci.com

In contrast, EdU and EdC are detected via a copper(I)-catalyzed click reaction. royalsocietypublishing.orgthermofisher.com This bio-orthogonal reaction involves the covalent coupling of the ethynyl group on the nucleoside to a fluorescently labeled azide. nih.govthermofisher.com This detection method is significantly faster and is performed under mild conditions, which helps to preserve the cellular architecture and allows for multiplexing with other fluorescent probes and antibodies. fishersci.com Both BrdU and EdU have shown excellent sensitivity, with the ability to detect DNA synthesis after a short pulse labeling of cells. fishersci.com

While both EdU and EdC can be used to detect DNA synthesis via the click reaction, studies have shown that EdC is not as efficiently incorporated into nuclear DNA. The signal observed in cells incubated with EdC is markedly weaker, reaching approximately 30% of the signal measured in cells incubated with EdU. royalsocietypublishing.org It is understood that EdC is converted into EdUTP before being incorporated into the DNA. royalsocietypublishing.org

| Feature | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Ethynyl-2'-deoxycytidine (EdC) |

|---|---|---|---|

| Detection Method | Immunocytochemistry (Antibody-based) | Copper(I)-catalyzed click reaction | Copper(I)-catalyzed click reaction |

| DNA Denaturation Required | Yes (e.g., acid, heat) nih.govfishersci.com | No thermofisher.com | No |

| Procedure Time | Long (at least 4 hours plus an overnight incubation) fishersci.com | Short (approximately 2 hours) fishersci.com | Short |

| Compatibility with Multiplexing | Poor, especially with other antibodies fishersci.com | Excellent fishersci.com | Excellent |

| Incorporation Efficiency | Standard | High | Lower than EdU royalsocietypublishing.org |

Considerations for Methodological Optimization and Interpretation of Results in this compound Labeling Studies

Factors Influencing Immunodetection Efficacy

The efficacy of immunodetection of incorporated this compound (the intracellular form of BrdU) is dependent on several critical methodological factors. The specificity and sensitivity of the detection rely on optimizing each step of the process.

A crucial factor is the method of tissue fixation. Following fixation, the DNA must be denatured to allow the anti-BrdU monoclonal antibodies to access the incorporated BrdU. nih.gov This is because the antibodies cannot recognize BrdU within the native, double-stranded DNA helix. nih.gov The most common method for DNA denaturation is hydrolysis with hydrochloric acid. nih.gov The concentration of the acid and the duration and temperature of the incubation must be carefully controlled to ensure optimal exposure of the BrdU epitope without causing excessive damage to the tissue morphology. researchgate.net Other thymidine analogs that are detected via antibodies, such as 5-chloro-2′-deoxyuridine (CldU) and 5-iodo-2′-deoxyuridine (IdU), also necessitate this DNA denaturation step. nih.gov The choice of antigen retrieval technique can also significantly impact the detection of BrdU-positive cells. researchgate.net

The choice and quality of the primary anti-BrdU antibody and the subsequent detection system are also paramount for successful immunodetection. Different antibody clones may exhibit varying affinities and specificities, influencing the strength and clarity of the signal.

Potential for Unintended Cellular Effects and Data Interpretation

The interpretation of results from studies using this compound labeling requires careful consideration due to the potential for unintended cellular effects. Although often considered a harmless substitute for thymidine, evidence suggests that the incorporation of BrdU into DNA is not entirely innocuous. nih.gov The toxic effects of BrdU have been known for many years and can have adverse consequences on the generation, survival, and settlement patterns of cells. nih.govnih.gov This toxicity can lead to misleading results and misinterpretation in the identification of proliferating cells. researchgate.netnih.gov High doses of BrdU, in particular, may produce deleterious effects and alter the normal proliferative dynamics of the cells under study. nih.gov

A significant consideration in data interpretation is that BrdU incorporation is not exclusively a marker of cell proliferation. nih.gov BrdU can also be incorporated into DNA during other cellular processes, such as DNA repair, abortive cell cycles, and gene duplication. nih.gov Therefore, the presence of a BrdU-positive cell does not unequivocally indicate that the cell was in the S-phase of the cell cycle at the time of labeling. nih.gov This is a critical point, as it can lead to an overestimation of cell proliferation if not properly controlled for. researchgate.net Furthermore, studies have shown that EdU treatment can display higher cytotoxicity and genotoxicity than BrdU treatment, particularly in cells with defects in homologous recombination repair. mdpi.com

| Consideration | Description | Implication for Research |

|---|---|---|

| Cellular Toxicity | BrdU can have adverse effects on cell generation, survival, and settlement patterns. nih.govnih.gov | May lead to inaccurate results and misinterpretation of cell proliferation data. nih.gov |

| DNA Repair Incorporation | BrdU can be incorporated into DNA during repair processes, not just S-phase replication. nih.gov | The presence of BrdU may not always indicate cell division, potentially leading to an overestimation of proliferation. researchgate.net |

| Dose-Dependent Effects | High doses of BrdU can have harmful effects and alter cell cycle dynamics. nih.gov | The dose must be carefully optimized to label S-phase cells without inducing toxicity. |

| Genotoxicity Comparison | EdU has been shown to have higher cytotoxicity and genotoxicity than BrdU in certain cell lines. mdpi.com | The choice of thymidine analog should consider the potential for inducing cellular damage. |

Applications of 5 Bromo 2 Deoxyuridine 5 Monophosphate in Biological Research Models

Cell Cycle Progression and Proliferation Studies

The capacity of BrdU to be incorporated into replicating DNA makes it an invaluable marker for assessing cell proliferation and dissecting the kinetics of the cell cycle. thermofisher.comwikipedia.orgcaymanchem.com Once integrated, the BrdU can be detected using specific monoclonal antibodies, enabling the identification and quantification of cells that were actively synthesizing DNA during the labeling period. cellsignal.combiotium.com

Analysis of S-Phase Cell Populations

A primary application of BrdU labeling is the precise identification and quantification of cells in the S-phase of the cell cycle. thermofisher.comnih.govnih.gov By introducing BrdU to a cell population for a defined period (a "pulse"), researchers can specifically tag cells that are actively replicating their DNA. qmul.ac.uk Subsequent immunodetection of the incorporated BrdU allows for the determination of the labeling index, which is the fraction of cells in S-phase. researchgate.net This method is a significant improvement over older techniques that relied on radioactive isotopes like tritiated thymidine (B127349). nih.govresearchgate.net

The detection of BrdU is commonly performed using techniques such as flow cytometry and immunofluorescence microscopy. nih.govbiocompare.com Flow cytometry allows for the high-throughput analysis of large cell populations, providing quantitative data on the percentage of BrdU-positive cells. qmul.ac.uk When combined with a DNA content stain like propidium (B1200493) iodide, bivariate analysis can distinguish between cells in the G1, S, and G2/M phases of the cell cycle, offering a detailed snapshot of the cell cycle distribution within a population. qmul.ac.uk

| Method | Principle | Typical Output |

|---|---|---|

| Flow Cytometry | Dual labeling with anti-BrdU antibody and a DNA content dye (e.g., Propidium Iodide). qmul.ac.uk | Quantitative data on the percentage of cells in G1, S, and G2/M phases. qmul.ac.uk |

| Immunofluorescence Microscopy | Visualization of BrdU-labeled cells in tissues or cell cultures using fluorescently tagged antibodies. nih.gov | Spatial information on proliferating cells within a tissue context. |

| Immunohistochemistry | Detection of BrdU in tissue sections using enzyme-linked antibodies, resulting in a colored precipitate. nih.gov | Localization and quantification of proliferating cells in fixed tissues. nih.gov |

Monitoring Cell Cycle Kinetics in Diverse Cell Lines

Beyond a static measurement of the S-phase population, BrdU labeling is instrumental in monitoring the dynamics of cell cycle progression. mdpi.com Pulse-chase experiments, where a short pulse of BrdU is followed by a period of growth in label-free medium, allow researchers to track the movement of a cohort of labeled cells through the subsequent phases of the cell cycle (G2, M, and into the next G1). qmul.ac.ukyoutube.com By analyzing samples at various time points after the BrdU pulse, the duration of different cell cycle phases can be estimated. qmul.ac.uk

This technique has been applied to a wide array of cell lines, including cancer cells, to understand how cell cycle kinetics are altered in disease states or in response to therapeutic agents. nih.govnih.gov For instance, studies on breast cancer have utilized BrdU incorporation to assess proliferative activity, which has been shown to have prognostic value. nih.gov The median percentage of BrdU-positive cells in breast tumors has been correlated with patient outcomes. nih.gov

| Cell Line Type | Research Focus | Key Findings |

|---|---|---|

| Breast Cancer Cells | Prognostic value of proliferative activity. nih.gov | Higher BrdU labeling index correlated with a higher recurrence rate. nih.gov |

| Chinese Hamster Ovary (CHO) Cells | General cell cycle analysis. qmul.ac.uk | Demonstrated the feasibility of detecting BrdU incorporation after very short pulses. qmul.ac.uk |

| Lung Cancer Cells (A549) | Effects of BrdU on cell cycle and phenotype. nih.gov | BrdU can activate DNA damage signaling and induce a senescence-like phenotype. nih.gov |

Neurogenesis and Neural Development Investigations

Identification of Neuron Precursors and Tracing Cell Fate

BrdU labeling is a cornerstone technique for identifying proliferating neural precursor cells in both embryonic and adult neurogenic niches. researchgate.netnih.gov Once these precursors incorporate BrdU into their DNA, the label is passed on to their daughter cells. mdpi.com By co-labeling BrdU-positive cells with markers specific to different neural cell types (e.g., neurons, astrocytes, oligodendrocytes), the fate of the newly generated cells can be determined. caymanchem.com

This approach has been pivotal in establishing the existence of adult neurogenesis in specific regions of the mammalian brain, such as the hippocampus and the subventricular zone. mdpi.comnih.gov These studies have provided fundamental insights into brain plasticity and repair.

Studies in Central Nervous System Development

During the development of the central nervous system (CNS), precise temporal and spatial regulation of cell proliferation is crucial for the formation of complex neural structures. researchgate.netnih.gov BrdU has been extensively used to map the "birthdates" of different neuronal populations. nih.gov By administering BrdU at specific embryonic or postnatal time points, researchers can determine when particular neurons cease to divide and begin to differentiate. nih.gov

These "birthdating" studies have been instrumental in understanding the layered organization of structures like the cerebral cortex and the cerebellum. nih.govnih.gov For example, research on the development of the olfactory bulb has utilized BrdU to track the generation and migration of different cell types. researchgate.net

Studies in Cellular Differentiation and Maturation

The process of a cell becoming more specialized is known as differentiation, which is often linked to changes in proliferative activity. thermofisher.comnih.gov BrdU can be used to investigate the relationship between cell division and the acquisition of mature cellular phenotypes. For instance, studies have explored how the incorporation of BrdU might influence the differentiation pathways of various cell types. sigmaaldrich.com

Research has shown that BrdU can stimulate differentiation and maturation in certain leukemia cell lines. sigmaaldrich.com Conversely, in other contexts, it can have inhibitory effects on differentiation. sigmaaldrich.com These findings highlight the importance of considering the potential biological effects of the labeling agent itself when interpreting results. The maturation of various cell types, such as dendritic cells and plasma cells, involves distinct stages that can be correlated with their proliferative history, which can be tracked using BrdU-based methods. nih.govfrontiersin.org

Research on Deoxyribonucleic Acid Damage and Response Mechanisms

The incorporation of the brominated nucleoside into DNA introduces a unique probe that facilitates the study of DNA damage and the cellular mechanisms that respond to it. BrdU-substituted DNA exhibits altered properties that are exploited in research to understand fundamental cellular processes.

The presence of BrdU in the DNA structure can lead to the formation of various DNA lesions. Research has shown that its incorporation can result in mutations, fragile sites, chromatid breaks, and sister chromatid exchanges. core.ac.uk The bromine atom alters the electronic properties of the base, making the DNA more susceptible to damage. In studies using A549 lung cancer cells, the introduction of BrdU was shown to evoke a DNA damage response that involved the activation of key signaling proteins like Chk1, Chk2, and p53. core.ac.uknih.gov This response indicates that the cell recognizes the BrdU-substituted DNA as abnormal or damaged, triggering cell cycle inhibition and phenotypic changes resembling senescence. core.ac.uknih.gov These characteristics allow researchers to use BrdU to deliberately induce a state of DNA damage, thereby providing a model system to investigate the complex signaling pathways cells use to detect and respond to genomic threats. nih.gov

A significant application of BrdU is its function as a photosensitizer. core.ac.uk DNA that has incorporated BrdU becomes considerably more sensitive to ultraviolet (UV) radiation and other forms of ionizing radiation. nih.gov This heightened sensitivity leads to an increased incidence of DNA strand breaks and alkali-labile sites upon exposure to radiation. nih.gov The mechanism involves the bromine atom, which upon irradiation, can facilitate chemical reactions that lead to breaks in the sugar-phosphate backbone of the DNA.

Studies have demonstrated that the efficiency of these strand breaks can be sequence-dependent. nih.gov For instance, the cleavage yields from UV irradiation are influenced by the neighboring nucleotides. nih.gov This photosensitizing effect is a critical tool for researchers studying the physical and chemical limits of DNA integrity and the immediate cellular responses to radiation-induced damage.

| Research Finding | Model System | Implication |

| DNA Damage Response Activation | A549 lung cancer cells | BrdU incorporation is recognized by the cell as DNA damage, activating signaling pathways involving Chk1, Chk2, and p53. core.ac.uknih.gov |

| Increased Strand Breaks | Duplex oligodeoxynucleotides | BrdU-containing DNA shows a significant increase in strand breaks upon exposure to UVB and γ-rays. nih.gov |

| Sequence-Dependent Damage | Duplex DNA | The efficiency of UV-induced strand cleavage in BrdU-bearing DNA is influenced by the adjacent nucleotide sequence. nih.gov |

Viral Replication and Pathogen Studies

The structural similarity of BrdU to thymidine allows it to act as an antimetabolite, interfering with the replication of DNA viruses that rely on synthesizing their own genetic material.

BrdU and its derivatives can effectively inhibit the replication of various DNA viruses. nih.govnih.gov Once phosphorylated within a host cell, the triphosphate form of BrdU acts as a competitive substrate for viral DNA polymerases. nih.gov When incorporated into the replicating viral genome in place of deoxythymidine, it disrupts the normal replication process. nih.gov

A study on African swine fever virus (ASFV) demonstrated that 5-BrdU exhibited the strongest inhibition of viral replication among six tested nucleoside analogs. nih.gov It was shown to be incorporated into the replicating viral DNA, thereby interfering with the synthesis of new viral genomes. nih.gov Similarly, a related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), has been shown to rapidly inhibit the replication of Epstein-Barr virus (EBV) by being incorporated preferentially into viral DNA over cellular DNA. nih.gov

Viral factories are specific compartments within an infected host cell where viral replication and assembly occur. nih.gov The disruption of viral DNA synthesis by BrdU can have a direct downstream effect on the formation of these essential structures. In the case of ASFV, the inhibition of DNA replication by 5-BrdU ultimately leads to the suppression of viral factory formation. nih.gov By preventing the accumulation of viral genomic material, BrdU effectively halts the establishment of these productive replication centers, thereby curtailing the spread of the infection within the host. nih.gov

| Virus Studied | Mechanism of Action | Outcome |

| African Swine Fever Virus (ASFV) | Competitively incorporates into viral DNA, interfering with replication. nih.gov | Strong inhibition of viral replication and suppression of viral factory formation. nih.gov |

| Epstein-Barr Virus (EBV) | A derivative (BVDU) is incorporated into viral DNA, halting replication. nih.gov | Rapid and prolonged inhibition of viral replication. nih.gov |

Environmental Microbiology and Microbial Community Analysis

Beyond cellular and viral models, BrdU serves as a powerful labeling tool for identifying actively growing microorganisms within complex environmental samples. wikipedia.org This technique, a form of stable isotope probing (SIP), allows researchers to link specific microbial taxa to metabolic functions.

When a specific carbon substrate is introduced into an environmental sample (e.g., soil or water), microorganisms that can utilize that substrate will begin to grow and replicate their DNA. wikipedia.org If BrdU is also present, it will be incorporated into the DNA of these actively dividing microbes. wikipedia.org Following incubation, total community DNA is extracted, and the BrdU-labeled DNA is separated from the unlabeled DNA using an immunocapture technique with antibodies specific to BrdU. wikipedia.orgresearchgate.net The purified, labeled DNA is then sequenced, revealing the identity of the microorganisms that were actively consuming the provided substrate. wikipedia.org This method provides direct evidence of which microbes are performing specific ecological roles, though it may be biased towards organisms with A-T rich genomes and may not detect all responsive microbes. wikipedia.org

Identification of Microorganisms Responsive to Specific Carbon Substrates

A significant application of 5-Bromo-2'-deoxyuridine is in identifying specific microorganisms within a diverse community that can metabolize a particular carbon substrate. This technique, often a form of Stable Isotope Probing (SIP), provides a direct link between metabolic function and microbial identity. The methodology involves amending an environmental sample (such as soil or water) with a specific carbon source of interest along with BrdU. Microorganisms capable of utilizing the added substrate will begin to grow and divide, incorporating BrdU into their newly synthesized DNA.

Following an incubation period, the total community DNA is extracted. The BrdU-labeled DNA, which belongs to the actively growing microbes, can then be separated from the unlabeled DNA of dormant or slow-growing cells using immunocapture techniques. This is achieved with monoclonal antibodies that are highly specific for BrdU. Subsequent genetic analysis, such as sequencing of the 16S rRNA gene from the captured DNA, reveals the taxonomic identity of the microorganisms that were actively consuming the provided substrate.

This approach has successfully identified novel bacteria involved in the biodegradation of environmental pollutants. For instance, studies have used this method to pinpoint specific bacterial taxa responsible for breaking down compounds like biphenyl (B1667301) and toluene.

Table 1: Examples of Microbial Taxa Identified Using BrdU Labeling with Specific Carbon Substrates

| Carbon Substrate | Environment | Identified Active Microbial Taxa |

| Biphenyl | Contaminated Soil | Pusillimonas, Rhodanobacter |

| Toluene | Contaminated Site | Thermincola |

| Dissolved Organic Carbon (DOC) | Aquatic Environments | Varies (e.g., specific Bacterioplankton) |

Assessment of DNA Synthesis in Environmental Samples

By pulse-labeling natural microbial populations from aquatic or soil environments with BrdU, researchers can quantify the portion of the community that is actively synthesizing DNA. The amount of incorporated BrdU can be measured using immunoassays, such as DNA dot blots probed with anti-BrdU antibodies, providing a quantitative estimate of bacterial productivity. These assays often employ a chemiluminescent response, which is sensitive enough to detect femtomole levels of incorporated BrdU.

Furthermore, this technique can be combined with other methods like fluorescence in situ hybridization (FISH) or flow cytometry to visualize and quantify the individual cells that have incorporated the label. This allows for a more detailed analysis of community dynamics, distinguishing the active, growing members of a microbial population from the inactive or dormant ones. Studies have applied this technique in diverse environments, from freshwater and marine systems to the extremely low-productivity waters of the Arctic Ocean in winter, demonstrating its versatility in assessing microbial activity.

Table 2: Research Findings on DNA Synthesis Assessment Using BrdU

| Environment | Key Finding | Methodological Approach |

| Aquatic Samples | BrdU incorporation rates were estimated to be within 0.5 to 30% of ³H-thymidine incorporation rates, validating it as a quantitative alternative. | Chemiluminescent immunoassay for BrdU. |

| Lake Water | The technique successfully discriminated active, BrdU-incorporating taxa from the total microbial community. | Immunocapture of BrdU-labeled DNA followed by genetic analysis. |

| Arctic Ocean (Winter) | Successfully identified actively dividing bacteria even in an extremely low-productivity environment by modifying incubation times. | Immunocapture of BrdU-labeled DNA combined with 16S rDNA analysis. |

| Cultured Bacteria | In a labeled culture, 85% of cells exhibited fluorescence, representing the proportion undergoing DNA replication during the BrdU pulse. | Immunocytochemical detection with anti-BrdU antibodies and fluorescent secondary antibodies. |

Q & A

Q. How is 5-Bromo-2'-deoxyuridine-5'-monophosphate (BrdUMP) synthesized and purified for experimental use?

Methodological Answer: BrdUMP is typically synthesized via phosphorylation of 5-bromo-2'-deoxyuridine (BrdU) using enzymatic or chemical methods. For example, BrdU triphosphate (BrdUTP) synthesis involves phosphorylation with kinases or chemical coupling of brominated deoxyuridine to phosphate groups . Purification is achieved using ion-exchange chromatography or HPLC to isolate the monophosphate form. Critical parameters include:

Q. What methodological approaches are used to detect BrdUMP incorporation in DNA replication studies?

Methodological Answer: BrdUMP incorporation is detected using:

- Immunofluorescence : Anti-BrdU antibodies (validated for specificity to brominated nucleotides) are applied after DNA denaturation (e.g., via HCl or heat treatment) .

- Mass Spectrometry : LC-MS/MS quantifies BrdUMP in nucleotide pools, with detection limits optimized using isotopically labeled internal standards .

- Autoradiography : If radiolabeled BrdUMP (³²P or ³H) is used, scintillation counting or gel electrophoresis can track incorporation .

Q. What is the role of BrdUMP in studying nucleotide metabolism and DNA repair mechanisms?

Methodological Answer: BrdUMP serves as a thymidine monophosphate (dTMP) analog, competing with endogenous dTMP in DNA synthesis. Key applications include:

- DNA Repair Assays : BrdUMP incorporation into repair patches can be visualized via pulse-labeling in mutagenesis or base-excision repair models .

- Cell Cycle Analysis : Flow cytometry with anti-BrdU antibodies identifies S-phase cells, though optimization is required to avoid cytotoxicity at high concentrations (e.g., ≤10 µM) .

Advanced Questions

Q. How can researchers optimize BrdUMP concentration to minimize cytotoxicity while ensuring detectable incorporation?

Methodological Answer: Cytotoxicity arises from BrdUMP-induced DNA strand breaks or mismatch repair activation. To optimize:

- Dose-Response Curves : Test concentrations (0.1–50 µM) across cell types, monitoring viability via MTT assays .

- Pulse-Chase Timing : Limit exposure to 2–4 hours for short-term labeling .

- Combination with Inhibitors : Co-treatment with caffeine (to suppress checkpoint activation) reduces apoptosis in sensitive cell lines .

Q. How should contradictory data on BrdUMP’s effects on cell cycle progression be resolved?

Methodological Answer: Discrepancies may stem from:

- Cell-Type Variability : Hematopoietic cells show higher BrdUMP sensitivity than fibroblasts .

- Detection Artifacts : Over-denaturation during immunofluorescence can fragment DNA, skewing cell cycle profiles. Validate with parallel EdU labeling .

- Data Normalization : Use internal controls (e.g., untreated S-phase cells) to standardize flow cytometry gating .

Q. What strategies enable BrdUMP incorporation in structural studies of DNA-protein complexes?

Methodological Answer: BrdUMP’s bromine atom enhances X-ray crystallography resolution via anomalous scattering. Methodological steps include:

- Oligonucleotide Synthesis : Incorporate BrdUMP using phosphoramidite chemistry during solid-phase DNA synthesis .

- Crystallization Conditions : Optimize buffer pH (6.5–7.5) and PEG concentrations to stabilize bromine interactions .

- Data Collection : Use synchrotron radiation at the bromine K-edge (≈0.92 Å) to maximize anomalous signals .

Q. How is BrdUMP’s mutagenic potential evaluated in in vitro models?

Methodological Answer:

- Ames Test : Incubate BrdUMP with Salmonella strains (TA98/TA100) to assess frameshift or base-pair mutations .

- Comet Assay : Measure DNA strand breaks in BrdUMP-treated lymphocytes; higher tail moments indicate genotoxicity .

- Long-Term Culture : Propagate cells for 10+ passages, sequencing HPRT or TP53 loci to quantify mutation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.